molecular formula C27H33N3O4 B11601306 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione

Cat. No.: B11601306
M. Wt: 463.6 g/mol
InChI Key: MXSBDSMZTRWYLV-RMKNXTFCSA-N
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Description

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the piperazine moiety: This step involves the reaction of the pyrrolidine derivative with a piperazine compound under appropriate conditions.

    Attachment of the phenylprop-2-en-1-yl group: This can be done through a coupling reaction, such as a Heck or Suzuki coupling.

    Introduction of the 3,4-dimethoxyphenyl group: This step may involve a Friedel-Crafts alkylation or acylation reaction.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C27H33N3O4

Molecular Weight

463.6 g/mol

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C27H33N3O4/c1-33-24-11-10-22(19-25(24)34-2)12-14-30-26(31)20-23(27(30)32)29-17-15-28(16-18-29)13-6-9-21-7-4-3-5-8-21/h3-11,19,23H,12-18,20H2,1-2H3/b9-6+

InChI Key

MXSBDSMZTRWYLV-RMKNXTFCSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CCN2C(=O)CC(C2=O)N3CCN(CC3)C/C=C/C4=CC=CC=C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)CC(C2=O)N3CCN(CC3)CC=CC4=CC=CC=C4)OC

Origin of Product

United States

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